4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione
Description
4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione is a heterocyclic compound featuring a thiomorpholine-3,5-dione core substituted with a 2,4-dichlorophenyl group. Thiomorpholine diones are characterized by a six-membered ring containing sulfur and two ketone groups, which confer unique electronic and steric properties. Compounds with similar scaffolds, such as pyrrole-2,5-diones (e.g., SB216763), demonstrate glycogen synthase kinase-3 (GSK-3) inhibition and anti-inflammatory activity in murine models .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S/c11-6-1-2-8(7(12)3-6)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVOULGIFWDHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as distillation and solvent recovery to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The thiomorpholine-3,5-dione core is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties:
Notes:
- Steric Considerations : The 2,6-diethylphenyl analog introduces steric bulk, which may reduce binding affinity to flat enzyme active sites.
- Core Heterocycle : The thiomorpholine dione core differs from SB216763’s pyrrole dione, likely altering solubility and metabolic stability.
Physicochemical Properties
Biological Activity
4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial and antifungal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₁H₉Cl₂N₁O₂S and features a unique thiomorpholine structure with dichlorobenzyl substitution. Its structural characteristics are crucial for its biological activity:
- Molecular Weight : 290.16 g/mol
- Functional Groups : Contains two carbonyl groups at positions 3 and 5 of the thiomorpholine ring.
Antimicrobial Properties
Research indicates that 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione exhibits notable antimicrobial activity. Preliminary studies have suggested its potential as a lead compound for developing new antimicrobial agents. It has shown effectiveness against various pathogens, including:
- Bacterial Inhibition : The compound may interact with bacterial enzymes or receptors, leading to growth inhibition.
- Virucidal Activity : In vitro studies have demonstrated its ability to deactivate viruses such as Respiratory Syncytial Virus (RSV) and SARS-CoV, indicating potential applications in antiviral therapies.
Antifungal Activity
The antifungal properties of this compound have also been investigated. It has shown efficacy against several fungal strains, making it a candidate for antifungal drug development. The mechanism of action appears to involve disruption of fungal cell membrane integrity and inhibition of metabolic processes.
The biological activity of 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione is primarily attributed to its ability to bind to specific enzymes or receptors within microbial cells. This binding alters their activity and disrupts essential cellular processes. The exact pathways remain to be fully elucidated but may include:
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
- Receptor Interaction : Binding to cellular receptors that modulate growth or replication.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Thiomorpholine-3,5-dione | Lacks dichlorobenzyl group | Primarily studied for chemical reactivity |
| 4-(Chlorobenzyl)thiomorpholine-3,5-dione | Contains chlorobenzyl instead | Different biological profile |
| 4-(2-Nitrophenyl)methylthiomorpholine-3,5-dione | Contains nitrophenyl group | Varying pharmacological effects |
This comparison highlights how the dichlorobenzyl substitution in 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione influences its reactivity and biological activity differently than its analogs.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
- Antiviral Studies : Research demonstrated that the compound effectively deactivates RSV and SARS-CoV in vitro, showcasing its potential for respiratory viral infections.
- Antifungal Activity : In vitro assays against common fungal pathogens revealed that it inhibits fungal growth by disrupting cell membrane integrity.
- Enzyme Interaction Studies : Initial findings suggest that the compound interacts with specific microbial enzymes leading to metabolic disruption; however, detailed mechanisms require further investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2,4-dichlorobenzyl chloride and thiomorpholine-3,5-dione under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Key variables include stoichiometry (1:1 molar ratio), temperature (80–100°C), and catalyst use (e.g., K₂CO₃ for deprotonation). Substituted benzyl chlorides with ortho/para substituents may require adjusted reaction times due to steric or electronic effects . Post-reaction purification via recrystallization (ethanol/DMF mixtures) or column chromatography is recommended for ≥85% purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and thiomorpholine ring protons (δ 3.5–4.5 ppm). Carbonyl groups (C=O, C=S) appear at ~170–180 ppm in ¹³C NMR .
- XRD : Single-crystal X-ray diffraction confirms planar geometry of the thiomorpholine ring and dihedral angles between the dichlorophenyl group and the core structure. Hydrogen-bonding patterns (e.g., C=O···H-N) are critical for stability analysis .
- MS : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~317.1 Da) and fragmentation patterns .
Q. How are the biological targets of 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione identified in vitro?
- Methodological Answer : Target identification involves:
- Enzyme assays : Screen against kinase panels (e.g., GSK-3β, JNK) due to structural similarity to known kinase inhibitors .
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS identification .
- Cellular thermal shift assays (CETSA) : Monitor thermal stability of putative targets in presence/absence of the compound to confirm binding .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione production?
- Methodological Answer :
- Solvent optimization : Replace DMF with dimethylacetamide (DMAc) to reduce side reactions (e.g., N-alkylation byproducts) .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 2–4 hours while maintaining >90% yield .
Q. How do contradictory data on substituent effects (e.g., 2,4-dichloro vs. 3,4-dichloro isomers) impact reactivity and bioactivity?
- Methodological Answer :
- Electronic effects : Para-chloro groups increase electrophilicity of the benzyl chloride, accelerating nucleophilic substitution compared to meta-substituted analogs. Use Hammett σ constants to predict reactivity trends .
- Bioactivity differences : Ortho/para substitution enhances steric hindrance, reducing binding to planar active sites (e.g., ATP pockets in kinases). Compare IC₅₀ values across analogs using dose-response assays .
Q. What computational strategies predict the binding modes of 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of GSK-3β (PDB: 1Q3W) to model interactions. Focus on hydrogen bonds between C=O groups and Lys85/Val135 residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How does pH influence the stability of 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione in aqueous buffers?
- Methodological Answer :
- Stability profiling : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 2–9). Monitor via HPLC for hydrolysis products (e.g., thiomorpholine ring opening at pH <3 or >8) .
- Storage recommendations : Lyophilize and store at -20°C in amber vials to prevent photodegradation. Aqueous solutions (e.g., DMSO stocks) are stable for ≤1 week at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
